molecular formula C7H6NNaO7S B13519033 Sodium 2-methoxy-5-nitrophenyl sulfate

Sodium 2-methoxy-5-nitrophenyl sulfate

Cat. No.: B13519033
M. Wt: 271.18 g/mol
InChI Key: XSLPBXHUNNVOTC-UHFFFAOYSA-M
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Description

Sodium 2-methoxy-5-nitrophenyl sulfate is a chemical compound known for its unique properties and applications in various scientific fields. It is often used in studies involving proton transport and membrane electrostatics due to its ability to release protons upon photoactivation .

Preparation Methods

The synthesis of sodium 2-methoxy-5-nitrophenyl sulfate typically involves the reaction of 2-methoxy-5-nitrophenol with sulfuric acid, followed by neutralization with sodium hydroxide. The reaction conditions must be carefully controlled to ensure the correct formation of the sulfate ester . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.

Chemical Reactions Analysis

Sodium 2-methoxy-5-nitrophenyl sulfate undergoes several types of chemical reactions, including:

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride, and oxidizing agents like potassium permanganate. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The primary mechanism of action of sodium 2-methoxy-5-nitrophenyl sulfate involves the release of protons upon photoactivation. When exposed to light, the compound undergoes a photolysis reaction, resulting in the release of protons. These protons can then interact with nearby molecules, affecting the electrostatic potential and capacitance of membranes . The molecular targets and pathways involved include the bilayer lipid membrane and the surrounding aqueous environment .

Comparison with Similar Compounds

Sodium 2-methoxy-5-nitrophenyl sulfate is unique due to its specific photoactivation properties and its ability to release protons in a controlled manner. Similar compounds include:

These compounds share some similarities in their applications but differ in their specific chemical properties and mechanisms of action.

Biological Activity

Sodium 2-methoxy-5-nitrophenyl sulfate (MNPS) is a compound that has garnered attention due to its unique biological activities, particularly in the fields of biochemistry and cellular biology. This article explores its biological activity, mechanisms of action, and applications in scientific research.

  • Molecular Formula : C9_9H9_9N2_2O5_5S
  • Molecular Weight : Approximately 271.18 g/mol

MNPS is characterized by its ability to release protons upon photoactivation, which plays a crucial role in various biochemical processes. The compound's release of protons can significantly influence electrostatic potentials at the membrane-water interface, affecting cellular processes and bioenergetics .

The primary mechanism of action for MNPS involves photolysis, where exposure to light causes the compound to release protons. This proton release is vital for studying proton dynamics and interactions at lipid membrane surfaces. The released protons can alter the electrostatic environment around membranes, thereby influencing membrane potential dynamics and cellular signaling pathways .

Proton Dynamics

Research has demonstrated that MNPS acts as a photoactivated proton donor . Upon activation, it releases protons that interact with lipid bilayers, affecting their electrostatic properties. This interaction is critical for understanding proton binding and release kinetics, which are essential for various cellular functions .

Case Studies

  • Electrostatic Potential Studies : A study measured the kinetics of proton binding released from MNPS at the surface of bilayer lipid membranes (BLMs). It was found that the total change in boundary potential difference across the membrane was significant, indicating that MNPS can modulate membrane properties through proton dynamics .
  • Membrane Interaction : Experimental data suggest that protons released from MNPS remain in equilibrium between the membrane surface and adjacent water layers, which is crucial for maintaining cellular homeostasis and bioenergetics .

Comparative Analysis with Similar Compounds

The following table summarizes key features and distinguishing factors of MNPS compared to other related compounds:

Compound NameKey FeaturesDistinguishing Factors
Caged Adenosine TriphosphateUsed in enzymatic activity studiesPrimarily involved in energy transfer
Styryl DyesSensors for proton binding on membranesPrimarily used for imaging and sensing
Sodium 4-nitrophenyl sulfateSimilar sulfate structureLacks photoactivation capability
This compound Photoactivated proton donorUnique ability to release protons upon light exposure

Applications in Research

MNPS has diverse applications across various scientific fields:

  • Biochemistry : It is used extensively in studies involving proton transport and membrane electrostatics.
  • Cell Biology : The compound aids in understanding the kinetics of proton binding and release at lipid membranes.
  • Medical Research : Insights gained from studies involving MNPS can inform cellular processes relevant to health and disease.
  • Analytical Chemistry : It is employed in developing sensors and other analytical tools due to its unique properties .

Properties

Molecular Formula

C7H6NNaO7S

Molecular Weight

271.18 g/mol

IUPAC Name

sodium;(2-methoxy-5-nitrophenyl) sulfate

InChI

InChI=1S/C7H7NO7S.Na/c1-14-6-3-2-5(8(9)10)4-7(6)15-16(11,12)13;/h2-4H,1H3,(H,11,12,13);/q;+1/p-1

InChI Key

XSLPBXHUNNVOTC-UHFFFAOYSA-M

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])OS(=O)(=O)[O-].[Na+]

Origin of Product

United States

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